Methyl 5-(3-bromo-4-methoxyphenyl)isoxazole-3-carboxylate

Catalog No.
S13877633
CAS No.
M.F
C12H10BrNO4
M. Wt
312.12 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Methyl 5-(3-bromo-4-methoxyphenyl)isoxazole-3-carb...

Product Name

Methyl 5-(3-bromo-4-methoxyphenyl)isoxazole-3-carboxylate

IUPAC Name

methyl 5-(3-bromo-4-methoxyphenyl)-1,2-oxazole-3-carboxylate

Molecular Formula

C12H10BrNO4

Molecular Weight

312.12 g/mol

InChI

InChI=1S/C12H10BrNO4/c1-16-10-4-3-7(5-8(10)13)11-6-9(14-18-11)12(15)17-2/h3-6H,1-2H3

InChI Key

AOBZRUVLOOQWQD-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)C2=CC(=NO2)C(=O)OC)Br

Methyl 5-(3-bromo-4-methoxyphenyl)isoxazole-3-carboxylate is a heterocyclic organic compound characterized by its unique isoxazole structure, which contains both nitrogen and oxygen atoms within a five-membered ring. The molecular formula of this compound is C11H8BrNO3C_{11}H_{8}BrNO_{3}, and it features a brominated phenyl group and a methoxy group attached to the isoxazole ring. This compound is notable for its potential applications in medicinal chemistry, particularly in the development of pharmaceuticals due to its diverse biological activities.

, including:

  • Oxidation: The bromine or methoxy groups can undergo oxidation to form ketones or other functional groups.
  • Reduction: The isoxazole ring may be reduced under specific conditions, altering its electronic properties.
  • Substitution Reactions: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions, allowing for the modification of the compound's chemical properties.

Common reagents used in these reactions include potassium permanganate for oxidation and palladium on carbon for reduction.

This compound exhibits significant biological activity, particularly in the fields of anti-inflammatory, antimicrobial, and anticancer research. The presence of the bromophenyl substituent enhances its interaction with biological targets, potentially leading to improved efficacy in therapeutic applications. Isoxazole derivatives are known to modulate various biological pathways, making them valuable in drug discovery .

The synthesis of methyl 5-(3-bromo-4-methoxyphenyl)isoxazole-3-carboxylate typically involves several key steps:

  • Formation of the Isoxazole Ring: This can be achieved through cyclization reactions involving appropriate precursors such as α-bromo ketones and hydroxylamine.
  • Bromination: The introduction of the bromine atom occurs at specific positions on the phenyl ring, which can be facilitated by electrophilic aromatic substitution.
  • Esterification: The carboxylic acid group is converted into an ester form using methyl alcohol under acidic conditions.

These synthetic routes may vary based on the desired yield and purity, with some methods employing metal catalysts for efficiency .

Methyl 5-(3-bromo-4-methoxyphenyl)isoxazole-3-carboxylate has several applications:

  • Pharmaceutical Development: It serves as a building block in synthesizing various organic compounds, particularly those targeting inflammatory diseases and cancer.
  • Agrochemicals: Its derivatives may have applications in agriculture as pesticides or herbicides due to their biological activity.
  • Research Tool: This compound can be utilized in biochemical research to study enzyme interactions and signaling pathways.

Studies investigating the interactions of methyl 5-(3-bromo-4-methoxyphenyl)isoxazole-3-carboxylate with biological molecules indicate that it binds effectively to certain enzymes and receptors. The unique functional groups present in this compound enhance its ability to modulate biological processes, which is crucial for its therapeutic potential. Research continues to explore its mechanism of action and specific molecular targets within cellular systems .

Several compounds bear structural similarities to methyl 5-(3-bromo-4-methoxyphenyl)isoxazole-3-carboxylate. Here are some notable examples:

Compound NameCAS NumberSimilarityUnique Features
Methyl 5-(4-methoxyphenyl)isoxazole-3-carboxylate51677-09-90.91Lacks bromine substitution, potentially different biological activity.
Ethyl 5-(4-methoxyphenyl)isoxazole-3-carboxylate925006-96-80.84Contains a methoxy group, influencing solubility and reactivity.
Methyl 6-bromobenzo[d]isoxazole-3-carboxylate1123169-23-20.83Different position of bromine substitution affecting electronic properties.
Methyl 5-(4-bromophenyl)-3-methylisoxazole-4-carboxylate1228689-61-90.77Additional methyl group alters steric and electronic characteristics.

The uniqueness of methyl 5-(3-bromo-4-methoxyphenyl)isoxazole-3-carboxylate lies in its specific bromination pattern and the resulting influence on its chemical reactivity and biological interactions compared to similar compounds .

XLogP3

2.9

Hydrogen Bond Acceptor Count

5

Exact Mass

310.97932 g/mol

Monoisotopic Mass

310.97932 g/mol

Heavy Atom Count

18

Dates

Last modified: 08-10-2024

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